N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrimidine derivatives, it could potentially inhibit key enzymes or bind to specific receptors, thereby modulating their activity .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential impacts on these pathways .
生物活性
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its significant biological activities. The presence of the morpholino group and phenoxyacetamide moiety enhances its potential as a therapeutic agent. The molecular formula is C20H26N6O2, with a molecular weight of approximately 398.5 g/mol.
The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are critical enzymes in cellular signaling pathways that regulate various processes including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt signaling pathways that are often dysregulated in cancer cells.
Antitumor Activity
Several studies have reported on the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : A derivative bearing a similar structure demonstrated high inhibitory activity against various tumor cell lines. For example, an analog exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
- Apoptosis Induction : Flow cytometric analysis revealed that compounds with this scaffold can induce apoptosis in cancer cells at low micromolar concentrations . This suggests that this compound may also exhibit similar properties.
Kinase Inhibition
Research indicates that compounds within this chemical class can effectively inhibit key kinases involved in cancer progression:
- EGFR Inhibition : Derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) showed promising results with IC50 values as low as 0.016 µM against wild-type EGFR . This highlights the potential of this compound to target similar pathways.
Data Summary
The following table summarizes key findings on the biological activity of related compounds:
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine derivative | A549 | 2.24 | Apoptosis induction |
Doxorubicin (control) | A549 | 9.20 | Chemotherapeutic agent |
EGFR inhibitor (similar scaffold) | HCT-116 | 19.56 | EGFR inhibition |
Kinase inhibitor (analog) | Various | 0.016 | Kinase inhibition |
Case Studies
In a recent study focusing on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis : The compound was synthesized through multi-step reactions involving cyclization and nucleophilic substitution .
- Evaluation : The synthesized compounds were evaluated for their anti-proliferative activities against multiple cancer cell lines including HepG2 and MCF-7 .
- Results : Compounds exhibited significant anti-cancer properties with some inducing apoptosis and affecting cell cycle progression.
特性
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-15-11-26(12-16(2)30-15)20-18-10-25-27(21(18)24-14-23-20)9-8-22-19(28)13-29-17-6-4-3-5-7-17/h3-7,10,14-16H,8-9,11-13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLFDHORZCRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。